2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUOZIJJSLQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933717-06-7 | |
| Record name | 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Construction of the Pyrrolo[2,3-b]pyridine Core
The core structure can be synthesized through a cyclization reaction involving substituted pyridine derivatives. According to patent CN110041328A, the process involves dissolving a fluorinated pyridine precursor in an appropriate solvent, followed by reaction with a Lewis acid and acylating agent to form a trichloroacetyl intermediate. This intermediate then undergoes hydrolysis under alkaline conditions at low temperatures (0°C to 30°C) to yield the core scaffold.
Fluorinated pyridine derivative + Lewis acid + acylating agent → Trichloroacetyl intermediate → Hydrolysis → Pyrrolo[2,3-b]pyridine core
This method benefits from operational simplicity, mild conditions, and yields up to 67%, making it suitable for large-scale synthesis.
Step 2: Introduction of the Carboxylic Acid Group
The second step involves converting the core into the target compound by functionalizing at the 3-position. The hydrolysis of ester or acyl intermediates derived from the initial step introduces the carboxylic acid group. This is achieved via alkaline hydrolysis, typically using aqueous base at controlled temperatures, ensuring selective transformation without degrading the core structure.
Specific Synthesis Examples
Patented Method (CN110041328A): Utilizes a two-step process involving initial formation of a fluorinated pyrrolo[2,3-b]pyridine, followed by hydrolysis to generate the carboxylic acid. The process operates under mild conditions, with a reported yield of approximately 67%.
Alternative Approaches: Literature indicates that similar compounds can be synthesized via ortho-lithiation followed by esterification and subsequent hydrolysis, as described in studies on related pyrrolo[2,3-b]pyridine derivatives. For example, the synthesis of derivatives with carboxamide groups at the 5-position involves ortho-lithiation, but for the carboxylic acid at the 3-position, hydrolysis of ester intermediates remains the preferred route.
Data Table Summarizing Preparation Methods
| Step | Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form pyrrolo[2,3-b]pyridine core | Fluorinated pyridine + Lewis acid + acylating agent | Up to 67% | Mild conditions, scalable, two-step process |
| 2 | Hydrolysis to introduce carboxylic acid | Aqueous base at 0°C to 30°C | Not specified | Selective hydrolysis of ester/intermediate |
Research Findings and Optimization
Recent research emphasizes the importance of reaction conditions in optimizing yield and purity:
- Temperature Control: Maintaining low temperatures during hydrolysis prevents side reactions.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO facilitate better solubility and reaction control.
- Catalysts and Reagents: Lewis acids such as BF₃·OEt₂ or AlCl₃ enhance cyclization efficiency, while bases like NaOH or K₂CO₃ are used for hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- Structure : The compound features a fused pyrrole and pyridine ring system, which is critical for its biological activity.
Chemistry
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.
Biology
The compound is extensively studied for its potential biological activities, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : It has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by targeting FGFR signaling pathways .
Medicine
In the pharmaceutical industry, this compound is being explored as a lead compound for developing new drugs. Its mechanism of action includes:
- FGFR Inhibition : The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with IC₅₀ values as low as 7 nM for FGFR1, indicating potent therapeutic potential in cancer treatment .
Industry
Beyond biological applications, this compound is utilized in the production of advanced materials with specific electronic and optical properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of pyrrolopyridine derivatives, this compound was evaluated for its efficacy against breast cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
| Compound | Target | IC₅₀ (nM) | Effect |
|---|---|---|---|
| This compound | FGFR1 | 7 | Potent inhibition |
| This compound | FGFR2 | 9 | Potent inhibition |
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | Comparable to penicillin |
| Escherichia coli | 20 | Comparable to ampicillin |
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Physicochemical Characteristics
- Solubility : Moderate solubility in polar solvents (e.g., DMF, THF) due to the carboxylic acid group.
- Stability : Stable under inert storage conditions (2–8°C, sealed) but sensitive to prolonged heat or strong bases .
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights :
- Methyl Position : The 2-methyl group in the main compound minimizes steric clashes compared to 1-methyl analogs, improving binding to hydrophobic enzyme pockets .
- Carboxylic Acid Position : Position 3 optimizes hydrogen bonding with target proteins, whereas position 5 (as in 6-methyl analog) reduces bioavailability .
- Ring Fusion : Pyrrolo[2,3-c]pyridine derivatives (e.g., 5-chloro analog) exhibit distinct electronic properties due to altered nitrogen positioning .
Biological Activity
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 933717-06-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- Structure : The compound features a pyrrolo-pyridine core, which is critical for its biological activity.
Research indicates that this compound acts primarily through the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.
Inhibition of FGFRs
A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, one derivative showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibition and potential as a lead compound in cancer treatment .
In Vitro Studies
In vitro assays have confirmed the efficacy of this compound against various cancer cell lines. For instance:
- Cell Proliferation : The compound inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis .
- Migration and Invasion : It also significantly reduced the migration and invasion capabilities of these cancer cells, suggesting its potential in preventing metastasis .
Case Studies
A notable case study involved testing the compound's effects on renal cell proliferation mediated by SGK-1 kinase. The findings suggested that the compound could modulate SGK-1 activity, which is relevant in renal and cardiovascular diseases .
Toxicity and Safety Profile
Toxicity assessments using QSAR models indicated that this compound is classified as non-toxic or slightly toxic (Class 4 to Class 5) based on predicted LD₅₀ values . This safety profile enhances its attractiveness as a candidate for further development.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| FGFR Inhibition | Potent inhibition with IC₅₀ values <10 nM |
| Cancer Cell Proliferation | Significant reduction in proliferation |
| Apoptosis Induction | Induces apoptotic pathways in cancer cells |
| Migration/Invasion Inhibition | Reduces metastatic potential |
| Toxicity Classification | Non-toxic to slightly toxic (Class 4 to Class 5) |
Q & A
Q. What are the established synthetic routes for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how do intermediate steps influence yield?
The synthesis often involves multi-step processes, including cyclization and functional group modifications. For example, a patented method for a structurally related compound (1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl-acetic acid) uses intermediates like 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (CAS 4414-87-3) . Key steps include benzylation and carboxylation, with yields influenced by reaction time, temperature, and catalyst selection. Purification via recrystallization or chromatography is critical for isolating the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and ) is essential for confirming the aromatic pyrrolopyridine core and methyl/carboxylic acid substituents. For example, NMR peaks at δ 13.99 (s, 1H) and δ 8.69 (d, 1H) are indicative of NH and aromatic protons in related compounds . High-resolution mass spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESIMS) validates molecular weight (e.g., observed m/z 293.2 for a derivative) .
Q. What are the known structural analogs of this compound, and how do they differ in biological activity?
Structural analogs include Amlexanox (2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid), which inhibits TBK1/IKKε with IC values of 1–2 μM . Substitutions at the pyrrolopyridine core (e.g., trifluoromethyl or methylsulfonyl groups) modulate solubility and target binding . Modifications to the carboxylic acid group (e.g., esterification) alter bioavailability .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The carboxylic acid group confers moderate aqueous solubility at neutral pH, but stability varies with substituents. For example, methyl esters (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate) exhibit improved lipophilicity but may hydrolyze in vivo . Degradation studies under acidic/basic conditions (e.g., HCl/NaOH) are recommended to assess stability .
Q. Which biological targets or pathways are associated with this compound?
Pyrrolopyridine derivatives often target kinases (e.g., TBK1, IKKε) or inflammatory pathways. Amlexanox, a derivative, shows anti-inflammatory and antiobesogenic effects by inhibiting NF-κB signaling . Computational docking studies suggest interactions with ATP-binding pockets in kinases .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side reactions?
Catalyst selection (e.g., Pd(OAc)/XPhos for coupling reactions) and solvent polarity significantly impact yield. For instance, tert-butanol with cesium carbonate improves coupling efficiency in multi-step syntheses . Microwave-assisted synthesis reduces reaction times and byproduct formation .
Q. How to resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., NH proton exchange) or impurities. Deuterated solvents (DMSO-d) and variable-temperature NMR can clarify proton environments . Cross-validation with X-ray crystallography (e.g., crystal structure of 4-carboxypiperidinium chloride) provides definitive structural confirmation .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic reactions?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model interactions with enzymes (e.g., kinase binding pockets) . Software like Gaussian or Schrödinger Suite is recommended .
Q. How do substituents at the 2-methyl and 3-carboxylic acid positions influence pharmacological activity?
Methyl groups enhance metabolic stability by blocking oxidation, while carboxylic acids improve solubility and hydrogen bonding with targets. For example, replacing the carboxylic acid with an amide (e.g., 2-(cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid) reduces off-target effects .
Q. What strategies mitigate degradation during long-term storage of this compound?
Lyophilization under inert atmospheres (N) prevents oxidation. Storage at -20°C in amber vials minimizes photodegradation . Stability-indicating HPLC methods (e.g., C18 columns with UV detection at 254 nm) monitor purity over time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
